
3-溴-4-(三氟甲基)噻吩
描述
“3-Bromo-4-(trifluoromethyl)thiophene” is an organosulfur compound with the molecular formula C5H2BrF3S . It contains a thiophene ring, which is a heterocyclic aromatic ring composed of four carbon atoms and a sulfur atom.
Molecular Structure Analysis
The molecular weight of “3-Bromo-4-(trifluoromethyl)thiophene” is 231.04 . The InChI code is 1S/C5H2BrF3S/c6-4-2-10-1-3(4)5(7,8)9/h1-2H .Physical And Chemical Properties Analysis
“3-Bromo-4-(trifluoromethyl)thiophene” is a liquid at room temperature .科学研究应用
钯催化芳基化
3-溴-4-(三氟甲基)噻吩: 用于钯催化的直接芳基化反应。该过程允许有效合成杂芳烃,杂芳烃在药物开发中至关重要。 例如,该化合物已被用于通过钯催化在芳基化杂芳烃中实现高产率 .
电化学传感
该化合物在电极表面修饰以进行电化学传感方面起着重要作用。 3-溴-4-(三氟甲基)噻吩的衍生物已被用于在电极上创建聚合物层,从而增强其检测合成兴奋剂的灵敏度和选择性 .
有机半导体合成
噻吩衍生物,包括3-溴-4-(三氟甲基)噻吩,是有机半导体发展不可或缺的一部分。 它们用于制造有机场效应晶体管 (OFET) 和有机发光二极管 (OLED),有助于柔性和轻质电子设备的发展 .
腐蚀抑制
在工业化学中,噻吩衍生物用作腐蚀抑制剂。 3-溴-4-(三氟甲基)噻吩的特定结构可以定制以创建能够防止各种环境中腐蚀的分子,从而保护材料和基础设施 .
药物化学
该化合物在药物化学中对于合成复杂分子具有重要价值。 它可用于将三氟甲基引入药物分子,这可以显著改变这些药物的生物活性代谢稳定性 .
材料科学应用
3-溴-4-(三氟甲基)噻吩: 也用于材料科学,特别是在创造具有特定电子特性的新型材料中。 将其掺入聚合物和其他材料中可以导致新功能和应用的开发 .
安全和危害
作用机制
Target of Action
3-Bromo-4-(trifluoromethyl)thiophene is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, such as 3-Bromo-4-(trifluoromethyl)thiophene, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, allowing for the formation of carbon–carbon bonds . The reaction is particularly useful due to its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Pharmacokinetics
The compound’s boiling point is predicted to be 1677±350 °C, and its density is predicted to be 1796±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 3-Bromo-4-(trifluoromethyl)thiophene in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Bromo-4-(trifluoromethyl)thiophene can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups . Additionally, the reaction conditions are generally mild, which can enhance the stability and efficacy of the compound .
属性
IUPAC Name |
3-bromo-4-(trifluoromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3S/c6-4-2-10-1-3(4)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYOSFXRFQKHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)
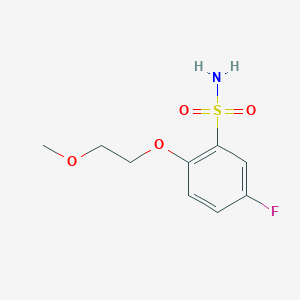
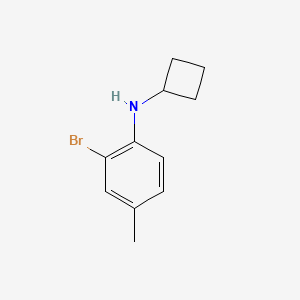
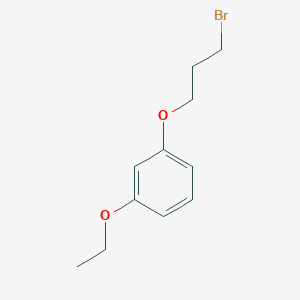
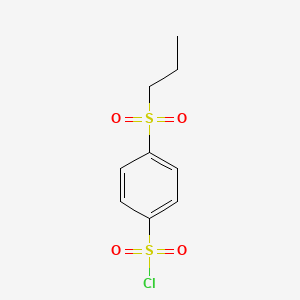
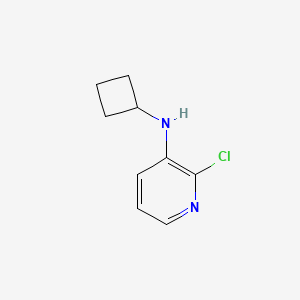
![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)
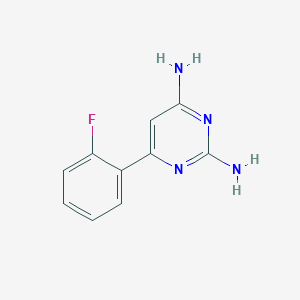


![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)
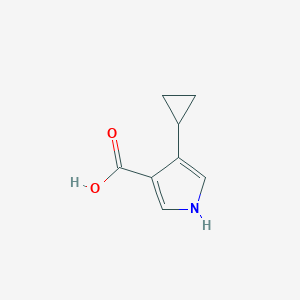

![2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B1443476.png)